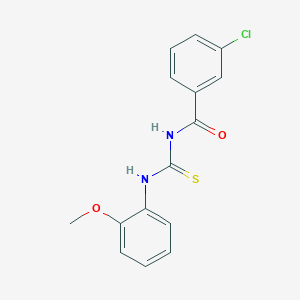![molecular formula C16H13F3N2OS B313912 3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B313912.png)
3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)benzylamine
- 3-Methyl-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}butanamide
Uniqueness
3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide is unique due to the presence of both a trifluoromethyl group and a carbamothioyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
Molecular Formula |
C16H13F3N2OS |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H13F3N2OS/c1-10-4-2-5-11(8-10)14(22)21-15(23)20-13-7-3-6-12(9-13)16(17,18)19/h2-9H,1H3,(H2,20,21,22,23) |
InChI Key |
BNTVUSXGLRXTFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxybenzylidene)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B313829.png)

![2-(2-{[(4-Chlorophenyl)imino]methyl}phenoxy)acetamide](/img/structure/B313833.png)

![3-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B313836.png)
![3-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313839.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B313840.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B313841.png)
![3-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B313842.png)
![2-chloro-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B313844.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-N-(2-thienylmethylene)amine](/img/structure/B313846.png)
![3-(1,3-benzoxazol-2-yl)-N-[(5-methyl-2-thienyl)methylene]aniline](/img/structure/B313848.png)
![4-ethoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B313849.png)
![3-ethoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B313850.png)
